molecular formula C14H16FN3S B2693057 4-cyclohexyl-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 925197-82-6

4-cyclohexyl-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2693057
CAS No.: 925197-82-6
M. Wt: 277.36
InChI Key: JBXWSAVDRIGZEB-UHFFFAOYSA-N
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Description

4-cyclohexyl-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly for the development of novel therapeutic agents. This molecule belongs to the 1,2,4-triazole-3-thiol class, a privileged scaffold in drug discovery known for its versatile biological activities . The structure incorporates a cyclohexyl substituent and a 3-fluorophenyl ring, which are common pharmacophores designed to enhance binding affinity and selectivity toward biological targets.Researchers value this compound primarily for investigating new anti-inflammatory and analgesic agents. Substituted 3-alkylthio-4,5-diaryl-4H-1,2,4-triazoles have been extensively studied as selective cyclooxygenase-2 (COX-2) inhibitors . The COX-2 enzyme is a key target for non-steroidal anti-inflammatory drugs (NSAIDs), and compounds within this class are designed to provide the therapeutic benefits of pain and inflammation relief while aiming to reduce adverse effects like gastrointestinal irritation . The specific substitution pattern on this triazole core is critical for its potential activity and selectivity, making it a valuable template for structure-activity relationship (SAR) studies.Furthermore, the 1,2,4-triazole core is a key structural component in a wide array of bioactive molecules, including antifungal agents (e.g., fluconazole, voriconazole), anticonvulsants, and anticancer drugs (e.g., anastrozole, letrozole) . This underscores the high research potential of this compound beyond inflammation, possibly extending into areas such as infectious diseases and central nervous system (CNS) disorders. The anticonvulsant activity of a closely related compound, 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, has been demonstrated to result, at least partially, from an influence on voltage-gated sodium channels (VGSCs) .This product is intended for research applications in vitro and is strictly for laboratory use. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound as a key intermediate for synthesizing novel derivatives or as a standard in biological screening assays to explore new mechanisms of action.

Properties

IUPAC Name

4-cyclohexyl-3-(3-fluorophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3S/c15-11-6-4-5-10(9-11)13-16-17-14(19)18(13)12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXWSAVDRIGZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NNC2=S)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of cyclohexyl isothiocyanate with 3-fluorobenzohydrazide in the presence of a base such as sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Substitution Reactions

The thiol (-SH) group at position 3 of the triazole ring is highly reactive, enabling nucleophilic substitution.

S-Alkylation

The thiol group undergoes alkylation with alkyl halides or bromoethers under mild basic conditions:
Example Reaction:
4-cyclohexyl-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol reacts with 2-(4-chlorophenoxy)ethyl bromide in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as a base, yielding the corresponding thioether derivative .

Reaction TypeReagents/ConditionsProductYieldReference
S-Alkylation2-(4-Chlorophenoxy)ethyl bromide, DIPEA, THF, 96h, RT3-(2-(4-Chlorophenoxy)ethylthio)-4-cyclohexyl-5-(3-fluorophenyl)-4H-1,2,4-triazole85%

Nucleophilic Aromatic Substitution

The 3-fluorophenyl group may participate in aromatic substitution, though direct evidence for this compound is limited. Analogous triazoles undergo fluorophenyl substitution with strong nucleophiles (e.g., amines) under catalytic conditions .

Oxidation Reactions

The thiol group is susceptible to oxidation, forming disulfides or sulfonic acids, though specific studies on this compound are sparse.

Reaction TypeReagents/ConditionsProductNotesReference
OxidationH<sub>2</sub>O<sub>2</sub>/AcOHDisulfide dimerCommon for triazole-thiols; inferred from analogous compounds

Cyclization and Ring-Modification Reactions

The triazole ring can undergo further cyclization or modification under specific conditions:

Triazole Ring Functionalization

In alkaline media, the triazole-thiol may react with electrophiles (e.g., aldehydes) to form Schiff bases or fused heterocycles . For example:
this compound reacts with 3-methoxybenzaldehyde to form a Schiff base derivative.

Reaction TypeReagents/ConditionsProductYieldReference
Schiff Base Formation3-Methoxybenzaldehyde, THF, RT4-{[(3-Methoxyphenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol65%

Metal Coordination

The thiol and triazole nitrogen atoms can act as ligands for metal ions, forming complexes with potential catalytic or pharmaceutical applications. Studies on analogous compounds demonstrate coordination with transition metals like Cu(II) and Zn(II) .

Comparative Reactivity of Structural Analogues

The reactivity profile varies with substituents:

CompoundSubstituentKey Reactivity DifferencesReference
4-Cyclohexyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol2-FluorophenylLower steric hindrance enables faster S-alkylation
4-Cyclohexyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol4-ChlorophenylEnhanced electrophilic substitution at the para position

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of 1,2,4-triazole exhibit significant antibacterial properties. For instance, compounds containing the triazole ring have been shown to possess potent activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that triazole derivatives synthesized through Mannich reactions displayed enhanced antibacterial activity compared to traditional antibiotics like ciprofloxacin and vancomycin. Specifically, certain derivatives exhibited minimum inhibitory concentration (MIC) values significantly lower than those of standard treatments .

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)Reference
CiprofloxacinE. coli32
Triazole Hybrid AMRSA4
Triazole Hybrid BP. aeruginosa8

Antifungal Properties

Triazole compounds are also recognized for their antifungal activity. Research has focused on their efficacy against various fungal pathogens. The structural modification of triazoles can enhance their antifungal properties, making them suitable candidates for developing new antifungal agents .

Table 2: Antifungal Activity of Selected Triazole Derivatives

CompoundTarget FungiMIC (µg/mL)Reference
Triazole Derivative CCandida albicans16
Triazole Derivative DAspergillus niger32

Anticancer Potential

The anticancer properties of triazoles have been explored extensively. Some studies have reported that specific triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, compounds derived from the triazole scaffold have shown promising results in inhibiting the growth of breast and lung cancer cells .

Agricultural Applications

Triazoles are widely used in agriculture as fungicides due to their effectiveness against a broad spectrum of fungal diseases affecting crops. The introduction of 4-cyclohexyl-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol could enhance the efficacy of existing fungicides or lead to the development of new formulations with improved safety profiles for crops.

Table 3: Efficacy of Triazoles as Fungicides

FungicideTarget PathogenApplication Rate (g/ha)Reference
Triazole EFusarium spp.250
Triazole FBotrytis cinerea300

Material Science Applications

The unique chemical structure of triazoles allows them to be utilized in materials science for creating polymers and other advanced materials with specific properties such as thermal stability and chemical resistance. Research is ongoing to explore how these compounds can be integrated into coatings and composites for enhanced durability and performance.

Mechanism of Action

The mechanism of action of 4-cyclohexyl-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: Compounds with electron-donating groups (e.g., -NH2, -OCH3) at position 5 exhibit enhanced antioxidant activity due to improved radical scavenging capacity. For example, 4-amino-5-phenyl derivatives (AT) showed IC50 values comparable to ascorbic acid in DPPH assays . In contrast, the 3-fluorophenyl group in the target compound (electron-withdrawing) may reduce antioxidant efficacy but enhance antimicrobial or anti-tubercular properties .
  • Cyclohexyl vs.

Yield Comparison :

Reaction Type Starting Material Product Yield Reference ID
Schiff Base Condensation 4-Amino-5-(pyrazin-2-yl)-...-thiol Fluorobenzaldehyde derivatives 73–81%
Cyclization Potassium dithiocarbazinate salts 4-Amino-5-phenyl-...-thiol ~65%
Pharmacological Profiles
  • Antimicrobial Activity: Derivatives with halogenated aryl groups (e.g., 3-chlorophenyl or 2-fluorophenyl) show broad-spectrum antimicrobial activity. For instance, 5-(3-chlorophenyl)-4-[(2-fluorobenzylidene)amino]-...-thiol inhibited bacterial growth at MIC values of 6.25–12.5 µg/mL .
  • Anti-Tubercular Activity: Fluorophenoxy-substituted analogs (e.g., 4-amino-5-(4-fluoro-3-phenoxyphenyl)-thiol) demonstrated potent activity against Mycobacterium tuberculosis (MIC: 1.56 µg/mL) .
  • Antioxidant Activity : Electron-donating groups (-NH2, -OCH3) enhance radical scavenging, with IC50 values as low as 5.84 µg/mL in DPPH assays .

Biological Activity

4-Cyclohexyl-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Molecular Formula : C14_{14}H17_{17}N3_{3}S
Molecular Weight : 259.37 g/mol
CAS Number : 38942-57-3

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Triazole Ring : Cyclization of suitable precursors under acidic or basic conditions.
  • Introduction of Substituents : Utilizing nucleophilic aromatic substitution to introduce the fluorophenyl group.
  • Final Assembly : The thiol group is incorporated through thiolation reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. For instance:

  • Cytotoxicity Testing : The compound has shown significant cytotoxic effects against various cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and IGR39 (melanoma). The MTT assay revealed that it selectively inhibits cancer cell proliferation while sparing normal cells .
  • Mechanism of Action : It is believed to exert its effects by inhibiting key enzymes involved in cancer cell metabolism and proliferation, potentially including aromatase and alkaline phosphatases .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties:

  • In Vitro Studies : It exhibited significant antibacterial activity against several pathogenic bacteria. In particular, derivatives with triazole-thiol structures have shown enhanced efficacy compared to conventional antibiotics .

Comparative Biological Activity Table

Activity Type Cell Line/Pathogen Effectiveness Reference
AnticancerMDA-MB-231High cytotoxicity
AnticancerIGR39Selective inhibition
AntimicrobialVarious bacteriaSignificant efficacy

Case Studies

  • Case Study on Anticancer Efficacy :
    • In a study assessing the effects of various triazole derivatives on human melanoma and breast cancer cells, this compound was among the top candidates showing potent activity against MDA-MB-231 cells with an IC50_{50} value significantly lower than that of standard treatments like doxorubicin .
  • Antimicrobial Evaluation :
    • A comparative study evaluated the antimicrobial activity of triazole-thiol compounds against common pathogens. The results indicated that this compound had a broader spectrum of activity than traditional antibiotics like penicillin .

Q & A

Q. What are the established synthetic protocols for 4-cyclohexyl-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol?

  • Methodological Answer : The compound is typically synthesized via a multi-step route:

Intermediate Formation : React hydrazinecarbothioamide derivatives with cyclohexylamine and 3-fluorobenzaldehyde under basic conditions to form the triazole-thiol core .

Functionalization : Alkylation or Mannich base reactions introduce S-alkyl or aminoalkyl groups. For example, treatment with alkyl halides in ethanol under reflux yields S-alkyl derivatives .

  • Key Parameters :
  • Solvent : Ethanol or DMF.
  • Catalyst : K₂CO₃ or NaH for alkylation.
  • Reaction Time : 6–12 hours at 60–80°C.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : A combination of techniques ensures structural validation:
  • Elemental Analysis : Confirms empirical formula (e.g., C, H, N, S content) .
  • ¹H-NMR : Identifies proton environments (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, aromatic fluorophenyl signals at δ 7.1–7.8 ppm) .
  • LC-MS : Verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 305) and purity (>95%) .

Q. What are the primary biological screening methods used to evaluate its pharmacological potential?

  • Methodological Answer :
  • Antimicrobial Assays : Disk diffusion or microdilution methods against bacterial/fungal strains (e.g., S. aureus, E. coli) .
  • PASS Prediction : Computational tools (e.g., PASS Online) predict activity spectra, such as antibacterial or antifungal probabilities (>70% for triazole-thiol derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of S-alkyl derivatives?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours conventionally) and improves yields (85–90% vs. 60–70%) by enhancing reaction kinetics .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalyst Optimization : Use of NaH instead of K₂CO₃ minimizes side reactions .

Q. What computational approaches are employed to predict binding interactions with target proteins?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., fungal CYP51). Key findings include hydrogen bonding with the triazole-thiol group and hydrophobic interactions with the cyclohexyl substituent .
  • ADME Analysis : Tools like SwissADME predict pharmacokinetic properties (e.g., logP = 3.2, indicating moderate lipophilicity) .

Q. How do structural modifications (e.g., cyclohexyl vs. phenyl substituents) influence biological activity?

  • Methodological Answer :
  • SAR Studies :
SubstituentActivity (MIC vs. C. albicans)LogP
Cyclohexyl8 µg/mL3.2
Phenyl32 µg/mL2.8
  • The cyclohexyl group enhances membrane permeability and target affinity due to its bulky, lipophilic nature .

Q. What are the challenges in reconciling experimental spectroscopic data with theoretical DFT calculations?

  • Methodological Answer :
  • NMR Chemical Shifts : DFT (B3LYP/6-31G**) calculations may deviate by ±0.3 ppm due to solvent effects or conformational flexibility. For example, computed δ 7.5 ppm for fluorophenyl protons vs. experimental δ 7.3 ppm .
  • IR Vibrations : Theoretical C=S stretch (1250 cm⁻¹) vs. observed (1235 cm⁻¹) due to crystal packing .

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